molecular formula C7H7BrN2O B3237000 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine CAS No. 1379320-13-4

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B3237000
CAS No.: 1379320-13-4
M. Wt: 215.05 g/mol
InChI Key: YGZHNNUOWWPWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 1379320-13-4) is a brominated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol, it serves as a key synthetic intermediate . The core structure consists of a pyridine ring fused with a partially saturated 1,4-oxazine ring, and the bromine substituent at the 8-position acts as a reactive handle for further functionalization . This compound is primarily valued as a building block for the preparation of more complex molecules. Its principal application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it couples with aryl boronic acids to generate biarylated derivatives . This reactivity enables researchers to create diverse chemical libraries for drug discovery efforts. The pyrido[4,3-b][1,4]oxazine scaffold is a privileged structure in pharmacology, as it is found in various therapeutic agents, including antibacterial quinolone-3-carboxylic acids like ofloxacin and levofloxacin . From a safety and handling perspective, this product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For optimal stability, it is recommended to be stored sealed in a dry environment, preferably at 2-8°C, and kept in a dark place . Intended Use and Disclaimer: This product is provided 'As Is' and is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use . The buyer assumes responsibility for confirming product identity and/or purity to ensure it is suitable for their specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZHNNUOWWPWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=NC=C2N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of the Pyrido 4,3 B 1 2 Oxazine Core

Reactions at the Nitrogen and Oxygen Atoms

The dihydro-2H-pyrido[4,3-b] researchgate.netprepchem.comoxazine (B8389632) core contains a secondary amine within the oxazine ring, which serves as a primary site for functionalization through alkylation and acylation.

The secondary amine in the oxazine ring is nucleophilic and readily undergoes N-alkylation with various alkyl halides in the presence of a base. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce a range of carbonyl-containing moieties. These reactions are fundamental for modifying the compound's steric and electronic properties.

The regioselectivity between N- and O-alkylation can be influenced by several factors, including the choice of solvent and the alkylating agent. nih.gov While the nitrogen atom is generally the more nucleophilic site, reaction conditions must be carefully selected to ensure high selectivity. N-acylation is a robust method for producing various amides. Efficient N-acylation of heterocyclic amines can be achieved using carboxylic acids activated with reagents like 2,2′-dipyridyl disulfide and triphenylphosphine, offering a mild, base-free approach. organic-chemistry.org

Given the reactivity of the secondary amine, protecting it is often a crucial step in a multi-step synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (BOC) group is arguably the most common amine protecting group used for this purpose. organic-chemistry.orggoogle.com

BOC Protection: The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orggoogle.com The amine nucleophilically attacks the Boc₂O, leading to the formation of the N-BOC protected carbamate. google.com This process is highly efficient and can be performed under mild conditions in various solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. organic-chemistry.orggoogle.com

BOC Deprotection: The BOC group is valued for its stability in many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org Deprotection is commonly achieved by treating the N-BOC protected compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. organic-chemistry.orggoogle.com The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a tert-butyl cation. google.comrsc.org This cation can potentially alkylate nucleophilic sites on the substrate, a side reaction that can sometimes be suppressed by using scavengers. rsc.org

Transformation Common Reagents Typical Solvents Key Features
BOC Protection Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), or other bases. google.comTetrahydrofuran (THF), Dichloromethane (DCM). google.comHigh yield, mild conditions, protects the secondary amine from electrophiles. organic-chemistry.org
BOC Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl). organic-chemistry.orggoogle.comDichloromethane (DCM), Dioxane, Ethyl Acetate. organic-chemistry.orgFast reaction, typically at room temperature; liberates the free amine. organic-chemistry.org

Transformations Involving the Bromine Moiety

The 8-bromo substituent on the electron-deficient pyridine (B92270) ring is a key handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-8 position. The Suzuki and Stille reactions are particularly prominent.

The Suzuki coupling involves the reaction of the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. prepchem.comnih.gov This reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (which is activated by the base) and reductive elimination to yield the coupled product and regenerate the catalyst. prepchem.com

The Stille coupling utilizes an organostannane reagent as the coupling partner with the aryl bromide, also catalyzed by palladium. While organotin compounds are more toxic than their boron counterparts, the Stille reaction can be advantageous in certain synthetic contexts. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

For related brominated heterocyclic systems like 4-bromo-6H-1,2-oxazines, Suzuki couplings have been successfully performed using catalysts such as Pd(PPh₃)₄ with sodium carbonate as the base in a toluene/methanol solvent system. mdpi.com These conditions provide a good starting point for the optimization of reactions with 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netprepchem.comoxazine.

Reaction Catalyst/Ligand Base Coupling Partner
Suzuki Coupling Pd(OAc)₂/XPhos, Pd(PPh₃)₄, Pd(OAc)₂/PCy₃. researchgate.netnih.govNa₂CO₃, K₃PO₄, CsF. researchgate.netprepchem.commdpi.comAryl/vinyl boronic acids or esters. prepchem.com
Stille Coupling Pd(OAc)₂/XPhos. researchgate.netCsF (as additive). researchgate.netAryl/vinyl stannanes.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with a variety of nucleophiles, such as amines, alkoxides, or thiolates. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov The nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. nih.gov

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is generally unfavorable for simple aryl halides because the intermediate is high in energy. nih.gov However, the presence of electron-withdrawing groups on the ring, particularly at positions ortho and para to the leaving group, can stabilize the anionic Meisenheimer complex and facilitate the reaction. nih.gov In the case of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netprepchem.comoxazine, the inherent electron-deficient nature of the pyridine ring nitrogen helps to stabilize the negative charge, making the 8-position susceptible to SNAr reactions, a characteristic feature of many pyridinium (B92312) compounds.

Stereoselective Synthesis of Chiral Pyrido[4,3-b]researchgate.netprepchem.comoxazine Derivatives

The synthesis of enantiomerically pure heterocyclic compounds is of paramount importance in drug discovery. While specific methods for the stereoselective synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netprepchem.comoxazine derivatives are not extensively documented, general strategies in asymmetric catalysis can be applied to this scaffold.

Chirality can be introduced either during the formation of the heterocyclic ring system or by modifying the existing core. Asymmetric catalysis using chiral ligands, particularly those incorporating a pyridine-oxazoline (PyOX) framework, has emerged as a powerful strategy for a wide range of reactions. nih.gov These ligands can coordinate to a metal center to create a chiral environment, directing the stereochemical outcome of a reaction.

For related pyridine-containing heterocycles, methods such as asymmetric Friedel–Crafts-type alkylation/cyclization have been developed using chiral-at-metal rhodium(III) complexes to afford products with high enantioselectivity. rsc.org Another approach involves organocatalytic cycloaddition or cyclization reactions to construct atropisomers, which possess axial chirality. mdpi.com These established methodologies suggest that a viable route to chiral pyrido[4,3-b] researchgate.netprepchem.comoxazine derivatives could involve an asymmetric cyclization step or a kinetic resolution of a racemic mixture, guided by a suitable chiral catalyst.

Enantioselective Approaches to Substituted Pyrido[4,3-b]Current time information in Pasuruan, ID.chempanda.comoxazines

While specific enantioselective syntheses of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazine are not extensively documented in the literature, general strategies for the asymmetric synthesis of related heterocyclic systems can be considered. The introduction of chirality in the pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazine scaffold can be achieved by several approaches, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One potential strategy involves the use of enantiomerically pure starting materials that are then cyclized to form the desired heterocyclic core. For example, a chiral amino-alcohol derived from a natural source could be reacted with a suitable pyridine precursor to construct the oxazine ring in an enantioselective manner.

Alternatively, asymmetric catalysis could be employed in the key ring-forming step. For instance, a transition-metal catalyzed cyclization could be rendered enantioselective by the use of a chiral ligand. While not specific to pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazines, rhodium-catalyzed [3+3]-annulation reactions have been successfully used for the diastereoselective synthesis of other oxazine-containing bicyclic systems. mdpi.com This highlights the potential of catalytic methods to control stereochemistry in the formation of such scaffolds.

The following table summarizes potential enantioselective strategies applicable to the synthesis of substituted pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazines, based on methodologies for related heterocyclic compounds.

Enantioselective Strategy Description Potential Application to Pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazines
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials derived from natural sources (e.g., amino acids, terpenes).Reaction of a chiral amino-alcohol with a functionalized pyridine to form the oxazine ring.
Asymmetric Catalysis Employment of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to induce enantioselectivity in a key reaction step.Enantioselective cyclization to form the oxazine ring or asymmetric functionalization of a pre-formed pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazine.
Chiral Auxiliary Covalent attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation, followed by its removal.A chiral auxiliary on the nitrogen of the oxazine ring could direct the stereoselective introduction of substituents.

Control of Stereochemistry in Ring Closure Reactions

The stereochemical outcome of the ring closure reaction to form the 3,4-dihydro-2H-pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazine ring is crucial when substituents are present on the forming ring. The stereochemistry can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the presence of any stereodirecting groups.

In the synthesis of substituted pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazines, which can be achieved by reacting a 5-amino-4-hydroxypyridine with an α-halo ketone, the stereochemistry at the newly formed stereocenters in the oxazine ring can potentially be controlled. nih.gov If the α-halo ketone possesses a chiral center, a diastereoselective ring closure may be possible. The choice of solvent and base can play a significant role in influencing the transition state of the cyclization, thereby affecting the diastereomeric ratio of the product.

Furthermore, intramolecular reactions can offer a higher degree of stereocontrol. For example, an intramolecular Mannich reaction has been used for the stereocontrolled synthesis of chiral oxabispidines, demonstrating the power of intramolecular cyclizations in establishing relative stereochemistry. A similar strategy, if applicable to the pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazine system, could provide a route to stereochemically defined products.

The table below outlines factors that can influence the stereochemistry of the ring closure in the formation of substituted pyrido[4,3-b] Current time information in Pasuruan, ID.chempanda.comoxazines.

Factor Influence on Stereochemistry Example from Related Systems
Substrate Control The inherent chirality of the starting materials dictates the stereochemistry of the product.Use of an enantiopure amino-alcohol in the synthesis of the oxazine ring.
Reagent Control A chiral reagent or catalyst directs the stereochemical outcome of the reaction.Asymmetric reduction of a ketone precursor to the oxazine ring using a chiral reducing agent.
Reaction Conditions Temperature, solvent, and additives can influence the kinetics and thermodynamics of the reaction, thereby affecting the stereoselectivity.Solvent effects on the diastereoselectivity of cyclization reactions.
Intramolecularity Intramolecular reactions often exhibit higher stereocontrol due to conformational constraints of the transition state.Intramolecular cyclization to form a fused ring system with defined stereochemistry.

Structural Diversification and Analogue Synthesis Based on the Pyrido 4,3 B 1 2 Oxazine Framework

Exploration of Substituent Effects on Reactivity and Scaffold Integrity

The presence of the bromine atom at the 8-position of the pyrido[4,3-b] nih.govnih.govoxazine (B8389632) ring system profoundly influences its electronic properties and, consequently, its reactivity. As a moderately deactivating, ortho-, para-directing group, the bromo substituent can modulate the nucleophilicity of the pyridine (B92270) ring. This electronic effect is crucial in directing further chemical transformations and ensuring the integrity of the heterocyclic scaffold under various reaction conditions.

The reactivity of the 8-bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine core can be harnessed in various ways. The carbon-bromine bond serves as a key site for functionalization through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 8-position. The success and efficiency of these reactions are dependent on the stability of the pyrido[4,3-b] nih.govnih.govoxazine ring under the required reaction conditions. The inherent stability of the fused ring system is generally robust, allowing for a broad scope of synthetic transformations.

Furthermore, the bromine atom can be a precursor for organometallic intermediates via metal-halogen exchange reactions. Treatment with strong bases like n-butyllithium at low temperatures could generate a lithiated species at the 8-position, which can then be quenched with various electrophiles to introduce a diverse range of functional groups. The integrity of the oxazine ring during such strongly basic conditions is a critical consideration.

Synthesis of Pyrido[4,3-b]nih.govnih.govoxazine Fused Ring Systems and Analogues

The 8-bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine scaffold is a valuable building block for the synthesis of more complex, polycyclic systems. The strategic placement of the bromine atom allows for annulation reactions, leading to the formation of fused ring systems.

One potential approach involves the initial functionalization of the 8-position via cross-coupling reactions to introduce a side chain that can subsequently undergo intramolecular cyclization. For example, a Suzuki coupling with a suitably substituted boronic acid could introduce an ortho-functionalized aryl group. This new substituent could then participate in an intramolecular cyclization to form a new ring fused to the pyridine portion of the scaffold.

Another strategy could involve the synthesis of a precursor that already contains a reactive moiety, which can then be cyclized to form the fused system. For instance, palladium-catalyzed amination or etherification reactions at the 8-position could introduce a tethered nucleophile that can subsequently attack another position on the heterocyclic core to forge a new ring. The specific reaction conditions would be crucial to control the regioselectivity of the cyclization and to maintain the integrity of the parent pyrido[4,3-b] nih.govnih.govoxazine framework. The synthesis of various tetracyclic pyridothienopyrimidinone molecules has been reported through related strategies on different heterocyclic systems.

Design and Synthesis of Spirocyclic Pyrido[4,3-b]nih.govnih.govoxazine Derivatives

Spirocyclic structures, where two rings share a single atom, are of significant interest in drug discovery due to their three-dimensional nature. The 8-bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine can serve as a precursor for the synthesis of novel spirocyclic compounds.

A plausible synthetic route could involve the generation of a reactive intermediate at a position adjacent to the desired spiro-center. For instance, deprotonation of the carbon adjacent to the nitrogen in the oxazine ring, followed by reaction with a suitable dielectrophile, could lead to the formation of a spirocyclic system.

Alternatively, intramolecular cyclization strategies can be employed. A substituent introduced at the 8-position via the bromo handle could be designed to undergo a cyclization reaction with a position on the oxazine ring, thereby forming a spiro-junction. For example, a side chain containing a nucleophile could be introduced and subsequently cyclize onto the oxazine ring. The synthesis of fluorinated spiro-1,3-oxazines has been achieved through Selectfluor-mediated intramolecular cyclization of related systems.

Incorporation of the Pyrido[4,3-b]nih.govnih.govoxazine Moiety into Larger Molecular Architectures

The functionalizability of the 8-bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine moiety makes it an attractive building block for incorporation into larger and more complex molecular architectures, including macrocycles.

Macrocyclization could be achieved by linking two 8-bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine units through a suitable linker. This could be accomplished via a double cross-coupling reaction, for example, a Suzuki or Sonogashira reaction, where a bifunctional linker is coupled to the 8-position of two pyrido[4,3-b] nih.govnih.govoxazine molecules.

Another approach involves a ring-closing metathesis (RCM) reaction. An olefin-containing side chain could be introduced at the 8-position of the pyrido[4,3-b] nih.govnih.govoxazine, and another at a different position, allowing for an intramolecular RCM to form a macrocyclic structure. The choice of catalyst and reaction conditions would be critical to favor the desired intramolecular cyclization over intermolecular polymerization. The synthesis of macrocyclic benzo[b]pyrido[4,3-e] nih.govnih.govoxazine derivatives as Pim-1 kinase inhibitors has been reported, demonstrating the feasibility of incorporating related pyrido-oxazine scaffolds into macrocyclic structures.

Computational and Theoretical Investigations of 8 Bromo 3,4 Dihydro 2h Pyrido 4,3 B 1 2 Oxazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electronic properties of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine (B8389632), providing a foundation for understanding its behavior in chemical reactions.

Electron Density Distribution Analysis

The electron density distribution of a molecule is crucial for predicting its reactivity. In 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine, the distribution is significantly influenced by the presence of electronegative atoms—nitrogen, oxygen, and bromine. A molecular electrostatic potential (MEP) map would visually represent this distribution, with regions of high electron density (negative potential) typically located around the nitrogen and oxygen atoms, as well as the bromine atom due to its lone pairs. researchgate.netresearchgate.netmdpi.com These areas are potential sites for electrophilic attack. Conversely, regions of lower electron density (positive potential) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the oxazine ring, making it a potential site for nucleophilic interaction. nih.govmdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. aimspress.comnih.gov

For 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the pyridine (B92270) ring and the heteroatoms (N, O, and Br). The LUMO, on the other hand, is likely distributed over the aromatic pyridine ring, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov In a study on a bromo-substituted imidazo[4,5-b]pyridine derivative, the HOMO-LUMO gap was calculated to be 1.6731 eV, indicating a molecule with significant potential for chemical reactivity. nih.govresearchgate.net While specific calculations for 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine are not available in the reviewed literature, similar heterocyclic systems often exhibit HOMO-LUMO gaps that are indicative of their potential as bioactive molecules.

Prediction of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of chemical compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. TPSA is a good predictor of a drug's ability to permeate cell membranes. For 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine, the predicted TPSA value is 34.15 Ų. This value suggests a good potential for membrane permeability.

Molecular DescriptorPredicted Value
TPSA34.15 Ų

LogP and Lipophilicity Predictions

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity (its affinity for a fatty environment). Lipophilicity is a critical factor in the absorption, distribution, metabolism, and excretion (ADME) of drugs. The predicted LogP value for 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine is 1.6484. This value indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.

Molecular DescriptorPredicted Value
LogP1.6484

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule, or its conformation, plays a vital role in its biological activity, as it determines how the molecule can interact with biological targets such as proteins and enzymes. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them.

The 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine molecule contains a fused ring system. The dihydropyrido-oxazine portion is not planar and can adopt different conformations. For the related 3,4-dihydro-2H-1,3-benzoxazine ring system, it is known to exist in two basic conformations: a semi-chair and a semi-boat form. researchgate.net It is likely that the dihydropyrido-oxazine ring in the title compound also adopts similar low-energy conformations.

A detailed conformational analysis would involve computational methods, such as molecular mechanics or quantum chemical calculations, to rotate the rotatable bonds and calculate the potential energy of each resulting conformation. This would generate a potential energy surface, or energy landscape, where the valleys represent stable conformations and the peaks represent transition states between them. In a study of halogenated pyran analogues, it was found that despite repulsive forces between axial halogens, the molecules adopted standard chair-like conformations. beilstein-journals.org This suggests that the conformational preference of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netresearchgate.netoxazine would be a balance between minimizing steric hindrance and maximizing favorable electronic interactions.

Mechanistic Elucidation of Key Transformations Involving the Pyrido 4,3 B 1 2 Oxazine System

Detailed Reaction Mechanisms of Cyclization and Ring Formation

The formation of the pyrido[4,3-b] chemscene.comnih.govoxazine (B8389632) ring system is a cornerstone of its synthesis. A common and effective strategy involves the reaction of a suitably substituted aminopyridine derivative with a component that provides the remaining atoms for the oxazine ring. One established method for the synthesis of the broader class of pyrido[4,3-b] chemscene.comnih.govoxazines involves the reaction of a 5-amino-4-hydroxypyridine with an α-halo ketone. nih.gov This reaction proceeds through a sequence of nucleophilic attack and intramolecular cyclization steps.

While a specific synthetic route for 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] chemscene.comnih.govoxazine is not extensively detailed in the available literature, the general mechanism can be inferred from this established pathway. The synthesis would likely begin with a brominated 5-amino-4-hydroxypyridine precursor.

The initial step in the formation of the oxazine ring is a nucleophilic attack. In the context of the reaction between a 5-amino-4-hydroxypyridine and an α-halo ketone, there are two primary nucleophilic centers on the pyridine (B92270) derivative: the amino group and the hydroxyl group. The reaction pathway is dictated by the relative nucleophilicity of these groups and the reaction conditions.

Typically, the amino group is a stronger nucleophile than the hydroxyl group and will preferentially attack the electrophilic carbonyl carbon of the α-halo ketone. This initial attack would result in the formation of a hemiaminal intermediate. However, under certain conditions, particularly with a sterically hindered amino group or in the presence of a base that deprotonates the hydroxyl group, the oxygen atom could act as the initial nucleophile.

Alternatively, the reaction can be envisioned to proceed via an initial SN2 reaction where the amino group attacks the α-carbon bearing the halogen, displacing the halide ion. This would be followed by an intramolecular attack of the hydroxyl group on the carbonyl carbon. The precise pathway is often influenced by the specific substrates and reaction conditions employed.

Following the initial nucleophilic attack, a series of intramolecular steps lead to the final cyclized product. Assuming the initial attack is by the amino group on the carbonyl carbon of the α-halo ketone, the resulting intermediate would likely undergo dehydration to form an imine.

The subsequent and crucial step is an intramolecular nucleophilic substitution. The hydroxyl group on the pyridine ring attacks the carbon atom bearing the halogen, displacing the halide and forming the six-membered oxazine ring. This intramolecular cyclization is generally favored due to the formation of a stable heterocyclic system. The final step would involve tautomerization to yield the aromatic pyrido[4,3-b] chemscene.comnih.govoxazine ring system.

An alternative pathway for the formation of a brominated pyridyloxazine is the direct bromination of the parent 3,4-dihydro-2H-pyrido[4,3-b] chemscene.comnih.govoxazine. For instance, the related compound, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b] chemscene.comnih.govoxazine, can be synthesized by treating the non-brominated precursor with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at low temperatures. chemicalbook.com This suggests that electrophilic aromatic substitution on a pre-formed pyridyloxazine ring is a viable synthetic strategy.

Exploration of Rearrangement Mechanisms (e.g., Smiles Rearrangement in Pyrido-Oxazinone Synthesis)

While not explicitly documented for the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] chemscene.comnih.govoxazine, rearrangement reactions, such as the Smiles rearrangement, are plausible in the synthesis of related heterocyclic systems, particularly in the formation of pyrido-oxazinone precursors. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.

In the context of pyrido-oxazinone synthesis, a hypothetical Smiles rearrangement could occur if a precursor contains a suitable framework. For example, a 2-(aryloxy)pyridine derivative with a nucleophilic side chain on the aryl group could potentially undergo rearrangement to form a C-N bond, leading to a rearranged pyridone structure.

Role of Catalysts and Solvent Effects on Reaction Outcomes

The choice of catalysts and solvents can significantly influence the reaction rates, yields, and even the mechanistic pathway in the synthesis of pyrido[4,3-b] chemscene.comnih.govoxazines.

Catalysts:

Acid Catalysis: In the synthesis of pyrido[4,3-b] chemscene.comnih.govoxazines from 5-amino-4-hydroxypyridine and α-halo ketones, acetic acid is often used as the solvent, where it can also act as an acid catalyst. nih.gov The acid can protonate the carbonyl oxygen of the α-halo ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino or hydroxyl group of the pyridine precursor.

Lewis Acid Catalysis: In the synthesis of related 1,4-oxazine systems, Lewis acids such as zinc triflate (Zn(OTf)2) have been shown to catalyze the ring-opening of aziridines with propargyl alcohols, a key step in a multi-step synthesis of 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org

Trifluoroacetic Acid (TFA): In the synthesis of other fused pyridine systems, trifluoroacetic acid has been employed as a catalyst in high-pressure reactions, demonstrating its utility in promoting condensation and cyclization reactions.

Solvent Effects:

The polarity and protic or aprotic nature of the solvent can have a profound impact on the reaction.

Polar Protic Solvents: Solvents like acetic acid and ethanol can stabilize charged intermediates and transition states through hydrogen bonding, which can be beneficial for certain steps in the reaction mechanism. For instance, in the synthesis of related pyrido[4,3-b] chemscene.comnih.govthiazines, a mixture of ethanol and water is used as the solvent. nih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) are effective in dissolving a wide range of reactants and can favor SN2 reactions, which are often involved in the cyclization step. The use of DMF as a solvent in the bromination of a related pyridyloxazine highlights its utility in reactions involving polar reagents. chemicalbook.com

The selection of an appropriate catalyst and solvent system is therefore a critical parameter in controlling the outcome of the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] chemscene.comnih.govoxazine.

Kinetic and Thermodynamic Aspects of Pyrido[4,3-b]chemscene.comnih.govoxazine Syntheses

Kinetic Aspects:

Nature of the Leaving Group: A better leaving group (e.g., iodide > bromide > chloride) on the α-halo ketone will lead to a faster rate of cyclization.

Steric Hindrance: Steric hindrance around the reacting centers can slow down both the initial nucleophilic attack and the subsequent intramolecular cyclization.

Temperature: As with most chemical reactions, increasing the reaction temperature will generally increase the reaction rate by providing the necessary activation energy.

Thermodynamic Aspects:

Role in Advanced Organic Synthesis and Scaffold Design

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b]nih.govbenthamdirect.comoxazine as a Versatile Building Block

In organic synthesis, a versatile building block is a molecule that can be readily modified to produce a wide range of derivatives. 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govbenthamdirect.comoxazine (B8389632) fits this description due to its fused heterocyclic nature and the strategically placed bromine atom, which acts as a handle for numerous chemical transformations.

The pyrido[4,3-b] nih.govbenthamdirect.comoxazine core is a foundational structure for the synthesis of more elaborate heterocyclic systems. Research has demonstrated the synthesis of this ring system as a key step in creating potential therapeutic agents. For instance, the synthesis of various 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] nih.govbenthamdirect.comoxazin-7-yl)carbamates was achieved by reacting a 5-amino-4-hydroxypyridine intermediate with α-halo ketones. nih.gov This highlights the utility of the pyridoxazine core as a platform for introducing diverse substituents. The bromo-derivative, specifically, offers a reactive site for palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), allowing for the attachment of various aryl, alkyl, or alkynyl groups to the pyridine (B92270) ring. This functionalization is a crucial step in building complex, polycyclic molecules with potential biological activity.

The compound serves as a critical intermediate in multistep synthetic pathways. The synthesis of potential anticancer agents based on the pyrido[4,3-b] nih.govbenthamdirect.comoxazine scaffold involves a sequence of reactions where the core heterocyclic structure is formed and then further functionalized. nih.gov A typical sequence begins with simpler pyridine derivatives which are elaborated to form the fused oxazine ring. nih.gov Once formed, a compound like 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govbenthamdirect.comoxazine can be carried through subsequent steps to introduce additional functional groups or to be integrated into a larger molecular architecture. The ability to link individual reactions into multi-step sequences is a paradigm for modern molecular assembly, allowing for the efficient construction of complex target molecules. syrris.jp

Scaffold Design Principles in Heterocyclic Chemistry

Scaffold design is a fundamental concept in medicinal chemistry, where a core molecular structure (the scaffold) is systematically decorated with different functional groups to create a library of compounds for biological screening. Nitrogen-containing heterocycles are particularly significant as molecular scaffolds. nih.gov

A "privileged scaffold" is a molecular framework that is capable of binding to a range of different biological targets, making it a valuable starting point for drug discovery. nih.gov Many heterocyclic systems, such as indole (B1671886) and quinoline, are considered privileged structures. nih.govmdpi.com The pyrido[4,3-b] nih.govbenthamdirect.comoxazine ring system has been identified as a scaffold for developing potential anticancer agents, suggesting its status as a privileged structure. nih.gov The investigation of pyrido[4,3-b] nih.govbenthamdirect.comoxazines and related pyrido[4,3-b] nih.govbenthamdirect.comthiazines for their effects on the proliferation of cultured L1210 cells underscores the biological relevance of this scaffold. nih.gov

Ligand design involves creating molecules that can bind specifically to a biological target, such as a protein or enzyme, to modulate its activity. The design of new drugs often relies on identifying and optimizing ligands for therapeutic targets. The pyrido[4,3-b] nih.govbenthamdirect.comoxazine scaffold provides a rigid and three-dimensional framework that can be strategically modified. For instance, in designing novel Pim-1 kinase inhibitors, a related benzo[b]pyrido[4,3-e] nih.govbenthamdirect.comoxazine scaffold was used to create macrocyclic compounds with high activity. nih.gov For the 8-bromo derivative, the bromine atom is a key anchor point for diversification. Ligand design strategies would exploit this position to introduce functionalities that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target's binding site, thereby enhancing potency and selectivity.

Methodologies for Library Synthesis and Combinatorial Chemistry utilizing the Scaffold

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify promising lead compounds.

The 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] nih.govbenthamdirect.comoxazine scaffold is well-suited for combinatorial library synthesis. Its utility stems from the ability to perform parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks. The bromine atom on the pyridine ring allows for a "late-stage diversification" strategy. A common core can be synthesized in bulk and then, in the final steps, reacted with a library of reagents (e.g., boronic acids in a Suzuki coupling) to generate a large array of final products. This approach is efficient for exploring the structure-activity relationship (SAR) around the scaffold, helping to identify which substituents at the 8-position confer the most desirable biological activity. Mixture-based synthetic combinatorial libraries, in particular, enhance the rate of drug discovery by allowing the assessment of millions of compounds through the testing of far fewer samples. nih.gov

Emerging Research Frontiers and Future Directions

Development of More Sustainable and Green Synthetic Routes

Traditional synthetic methods for oxazine (B8389632) derivatives often rely on expensive or toxic reagents. ijrpr.com Consequently, a major research thrust is the development of green synthetic protocols that are more cost-effective, environmentally benign, and efficient. researchgate.netresearchgate.net

Biocatalysis is emerging as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. The application of enzymes to the synthesis of oxazine scaffolds is a promising green alternative. Research has demonstrated novel strategies that combine visible-light and enzyme catalysis in a one-pot method to produce 1,3-oxazine derivatives. researchgate.net This chemoenzymatic approach involves sequential steps of enzymatic hydrolysis followed by photo-redox reactions to build the oxazine ring. researchgate.net Lipases, such as Candida antarctica lipase B (CALB), have also been employed to catalyze multicomponent reactions for the synthesis of N-heterocycles, showcasing the versatility of enzymes beyond their natural functions. researchgate.net The future application of such enzymatic methods to the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netsci-hub.seoxazine could significantly improve the sustainability of its production.

Eliminating catalysts and solvents represents a significant step towards ideal green chemistry. Solvent-free, or "neat," reaction conditions not only reduce chemical waste but can also enhance reaction rates and simplify product purification. nih.govresearchgate.net Several studies have reported the successful synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridines and pyrazoles, under catalyst- and solvent-free conditions by simply heating the reactants. rsc.orgscielo.br These reactions often proceed to completion in a short time, affording products in high yields without the need for extensive purification. rsc.org Applying these principles to the synthesis of pyrido[4,3-b] researchgate.netsci-hub.seoxazines could involve reacting the necessary precursors under thermal conditions without any medium, thereby minimizing the environmental impact.

Table 1: Comparison of Emerging Green Synthesis Methods for Oxazine and Related Heterocycles

Method Key Features Potential Advantages for Pyrido[4,3-b] researchgate.netsci-hub.seoxazine Synthesis Representative Catalyst/Condition
Enzyme-Catalyzed Synthesis Utilizes biocatalysts (e.g., lipases), mild reaction conditions, high selectivity. researchgate.netresearchgate.net Reduced energy consumption, higher purity of products, use of renewable catalysts. Candida antarctica lipase B (CALB)
Catalyst-Free Thermal Synthesis Reactions are driven by heat in the absence of a catalyst. Simplified reaction setup, no catalyst contamination in the final product. Thermal heating (60-120 °C) sci-hub.sescielo.br
Solvent-Free Synthesis Reactants are mixed directly without a solvent medium. nih.govresearchgate.net Reduced chemical waste, lower cost, easier product isolation, often faster reaction rates. nih.gov Neat reaction conditions

Advanced Spectroscopic Techniques for Structural Characterization in Mechanistic Studies

While standard spectroscopic techniques like NMR and mass spectrometry are routine for final product identification, advanced methods are crucial for elucidating complex reaction mechanisms. Future research on the synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netsci-hub.seoxazine will benefit from in-situ and operando spectroscopic techniques. These methods allow for real-time monitoring of reacting species, providing direct insight into reaction kinetics, intermediates, and transition states. For example, techniques such as stopped-flow NMR or Rapid-Scan IR spectroscopy could be employed to observe the formation and consumption of transient intermediates during the cyclization step that forms the oxazine ring. This level of mechanistic detail is vital for optimizing reaction conditions and developing more efficient synthetic pathways.

Computational Design of Novel Pyrido[4,3-b]researchgate.netsci-hub.seoxazine Derivatives with Predicted Reactivity Profiles

Computational chemistry offers a powerful platform for the rational design of new molecules with desired properties, accelerating the discovery process. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of the 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netsci-hub.seoxazine scaffold. By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies, researchers can predict the reactivity of different sites on the molecule. rsc.org This allows for the in silico design of new derivatives with enhanced or tailored reactivity for specific applications. For instance, computational models can predict how substituting the bromine atom or modifying the oxazine ring will affect the molecule's susceptibility to nucleophilic or electrophilic attack, guiding synthetic efforts towards the most promising candidates. Molecular docking studies can further predict the binding affinity of designed derivatives with biological targets, a crucial step in drug discovery. nih.gov

Table 2: Computational Tools for Designing Novel Pyrido[4,3-b] researchgate.netsci-hub.seoxazine Derivatives

Computational Tool Application Predicted Outcome
Density Functional Theory (DFT) Calculation of electronic structure, orbital energies, and reaction pathways. rsc.org Reactivity profiles, kinetic and thermodynamic stability of derivatives.
Molecular Docking Simulation of the interaction between a small molecule and a macromolecular target. nih.gov Binding affinity and mode, prediction of biological activity.
Molecular Dynamics (MD) Simulation Simulation of the movement of atoms and molecules over time. nih.gov Conformational stability, binding free energies, structural flexibility of derivatives.

Chemoinformatics and Data Mining for Scaffold Exploration and Reactivity Prediction

Chemoinformatics and data mining provide the tools to navigate and extract knowledge from vast chemical datasets. For the pyrido[4,3-b] researchgate.netsci-hub.seoxazine scaffold, these approaches can be used to explore the known chemical space and predict novel structures with interesting properties. By analyzing databases of existing compounds and their reported activities, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models can identify key structural features of the pyrido[4,3-b] researchgate.netsci-hub.seoxazine core that are correlated with a specific biological activity or chemical reactivity. Furthermore, data mining algorithms can be applied to reaction databases to identify novel or underexplored synthetic routes to this scaffold. Chemoinformatic tools are also essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
8-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netsci-hub.seoxazine
1,3-Oxazine
Imidazo[1,2-a]pyridine

Q & A

Q. What synthetic methodologies are recommended for the preparation of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine, and how can yield be optimized?

A stepwise approach involving bromination of the parent pyrido-oxazine scaffold is commonly employed. Key steps include:

  • Bromination conditions : Use of N-bromosuccinimide (NBS) in inert solvents like DMF or THF under controlled temperatures (0–25°C).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity (>95% by HPLC).
  • Yield optimization : Reaction stoichiometry (1.2–1.5 eq. brominating agent) and inert atmosphere reduce side products. For analogs, yields of 60–75% are achievable with rigorous exclusion of moisture .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) validate the pyrido-oxazine backbone and bromine substitution pattern. Key shifts include aromatic protons at δ 6.8–7.5 ppm and oxazine methylene groups at δ 3.5–4.2 ppm.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 243.02 for C7_7H8_8BrN2_2O).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% by area normalization) .

Q. How should this compound be stored to ensure long-term stability?

  • Storage conditions : Under inert gas (Ar/N2_2) at 2–8°C in amber vials to prevent photodegradation.
  • Stability monitoring : Periodic HPLC analysis detects decomposition (e.g., dehalogenation or oxidation). Shelf life exceeds 12 months under optimal conditions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • DFT calculations : Gaussian or ORCA software models electrophilic aromatic substitution (EAS) reactivity, highlighting bromine’s directing effects.
  • Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., kinase active sites) to guide pharmacological studies.
  • Solvent effects : COSMO-RS simulations optimize solvent selection for regioselective transformations .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Dose-response standardization : Use IC50_{50} values from cell-based assays (e.g., MTT or ATP-lite) with consistent cell lines (HEK293 vs. HeLa).
  • Metabolic stability : LC-MS/MS quantifies hepatic clearance (human liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts.
  • Theoretical alignment : Link findings to established mechanisms (e.g., kinase inhibition vs. GPCR modulation) to contextualize discrepancies .

Q. What experimental designs are effective for probing the electronic effects of the bromine substituent?

  • Photophysical studies : UV-Vis (λmax_{\text{max}} 270–310 nm) and fluorescence quenching assays quantify electron-withdrawing effects.
  • Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6_6) measures redox potentials, correlating with Hammett σp_p parameters.
  • Comparative synthesis : Synthesize dehalogenated or fluoro analogs to isolate electronic contributions .

Q. How can factorial design optimize reaction conditions for derivatives?

  • Variables : Temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3) are tested in a 23^3 factorial design.
  • Response surface methodology (RSM) : ANOVA identifies significant factors (e.g., X1_1 and X2_2 account for 85% of yield variation).
  • Validation : Confirm optimal conditions (e.g., 60°C, 5 mol% Pd(OAc)2_2, DMF) in triplicate runs .

Methodological Guidance

Q. How to scale up synthesis while maintaining reproducibility?

  • Process control : Implement inline PAT tools (FTIR, ReactIR) to monitor reaction progression in real time.
  • Membrane separation : Tangential flow filtration (TFF) isolates intermediates, reducing manual purification steps.
  • Risk assessment : FMEA identifies critical parameters (e.g., exothermicity during bromination) for safer scale-up .

Q. What strategies validate the compound’s role in multi-step organic syntheses?

  • Mechanistic probes : Isotopic labeling (13C^{13}C-bromine) tracks incorporation into complex scaffolds (e.g., benzoxazines).
  • Kinetic studies : Stopped-flow NMR quantifies reaction rates in coupling reactions (e.g., Suzuki-Miyaura).
  • Cross-disciplinary collaboration : Partner with computational chemists to map retrosynthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.